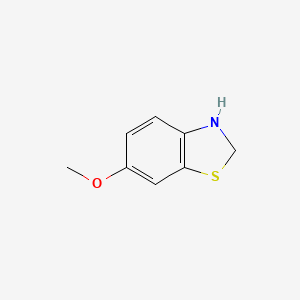
Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane
Vue d'ensemble
Description
Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane is a useful research compound. Its molecular formula is C12H22OSSi and its molecular weight is 242.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving tert-butyldimethyl silanes have been extensively studied. For instance, the palladium-catalyzed tandem reactions can form 1-vinyl-1H-isochromene derivatives, showcasing the utility of tert-butyldimethyl silanes in complex organic synthesis through ketone arylation followed by intramolecular cyclization (Mutter et al., 2001). Similarly, palladium/copper dual catalysis enables the cross-coupling of aryl(trialkyl)silanes with aryl bromides, including tert-butyldimethyl silanes, illustrating their role in facilitating the sequential C-H and C-Si bond arylation of thiophenes (Komiyama et al., 2018).
Lithium-Ion Batteries
In the field of material science, novel silane compounds, including those similar to tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve most lithium salts, offering a promising avenue for enhancing the performance and stability of lithium-ion batteries (Amine et al., 2006).
Polymer Solar Cells
Tert-butyldimethyl silanes also find applications in organic bulk heterojunction solar cells. For example, a study explored the use of ter(ethylene oxide) functionalized copolymers, potentially incorporating similar silane groups, to manipulate the self-assembly nanoscale morphology and enhance the stability of the photoactive layer in polymer solar cells (Chen et al., 2014).
Regioselective Silylation of Sugars
Another fascinating application is the palladium(0)-catalyzed silane alcoholysis applied to sugars, using tert-butyldimethylsilane, which is an effective method for the regioselective silylation of methyl and phenyl glycosides. This process highlights the versatility of tert-butyldimethyl silanes in the selective modification of complex molecules, such as sugars, with potential implications for pharmaceuticals and synthetic biology (Chung et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(2-thiophen-2-ylethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSSi/c1-12(2,3)15(4,5)13-9-8-11-7-6-10-14-11/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSYSNSWONYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626302 | |
| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160744-11-6 | |
| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














